molecular formula C23H19NO4 B6034587 2-(3,4-dimethoxyphenyl)-N-(9-oxo-9H-fluoren-2-yl)acetamide

2-(3,4-dimethoxyphenyl)-N-(9-oxo-9H-fluoren-2-yl)acetamide

Cat. No. B6034587
M. Wt: 373.4 g/mol
InChI Key: XQCRHNGQKXUWAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethoxyphenyl)-N-(9-oxo-9H-fluoren-2-yl)acetamide, also known as DOFAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DOFAA belongs to the class of organic compounds known as acetanilides and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(9-oxo-9H-fluoren-2-yl)acetamide is not yet fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in inflammation and cancer growth. 2-(3,4-dimethoxyphenyl)-N-(9-oxo-9H-fluoren-2-yl)acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase, which are enzymes involved in the production of pro-inflammatory cytokines. In addition, 2-(3,4-dimethoxyphenyl)-N-(9-oxo-9H-fluoren-2-yl)acetamide has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and cell division.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-N-(9-oxo-9H-fluoren-2-yl)acetamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models. In addition, 2-(3,4-dimethoxyphenyl)-N-(9-oxo-9H-fluoren-2-yl)acetamide has been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain. 2-(3,4-dimethoxyphenyl)-N-(9-oxo-9H-fluoren-2-yl)acetamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

2-(3,4-dimethoxyphenyl)-N-(9-oxo-9H-fluoren-2-yl)acetamide has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in high purity and high yields. 2-(3,4-dimethoxyphenyl)-N-(9-oxo-9H-fluoren-2-yl)acetamide has also been found to be non-toxic at therapeutic doses. However, there are some limitations to the use of 2-(3,4-dimethoxyphenyl)-N-(9-oxo-9H-fluoren-2-yl)acetamide in lab experiments. Its mechanism of action is not yet fully understood, and further research is needed to determine its efficacy and safety in humans.

Future Directions

There are several future directions for the research of 2-(3,4-dimethoxyphenyl)-N-(9-oxo-9H-fluoren-2-yl)acetamide. One direction is to further investigate its mechanism of action, particularly its role in inhibiting the activity of COX-2 and lipoxygenase. Another direction is to study its potential therapeutic applications in humans, particularly in the treatment of inflammatory and cancer-related diseases. Additionally, further research is needed to determine the optimal dosage and administration of 2-(3,4-dimethoxyphenyl)-N-(9-oxo-9H-fluoren-2-yl)acetamide for therapeutic use.

Synthesis Methods

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(9-oxo-9H-fluoren-2-yl)acetamide involves several steps, including the preparation of 3,4-dimethoxybenzaldehyde, the condensation of the aldehyde with 9-oxo-9H-fluorene-2-carboxylic acid, and the subsequent reduction of the resulting imine with sodium borohydride. The final product is obtained by the acetylation of the resulting amine with acetic anhydride. The synthesis method of 2-(3,4-dimethoxyphenyl)-N-(9-oxo-9H-fluoren-2-yl)acetamide has been optimized to yield high purity and high yields of the compound.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-(9-oxo-9H-fluoren-2-yl)acetamide has shown potential therapeutic applications in scientific research. It has been studied for its anti-inflammatory, analgesic, and antitumor properties. 2-(3,4-dimethoxyphenyl)-N-(9-oxo-9H-fluoren-2-yl)acetamide has been found to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. In addition, 2-(3,4-dimethoxyphenyl)-N-(9-oxo-9H-fluoren-2-yl)acetamide has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(9-oxofluoren-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c1-27-20-10-7-14(11-21(20)28-2)12-22(25)24-15-8-9-17-16-5-3-4-6-18(16)23(26)19(17)13-15/h3-11,13H,12H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCRHNGQKXUWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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